Technical Guide: Structure Elucidation of (1-Propyl-4-piperidinyl)acetic acid Hydrochloride
Technical Guide: Structure Elucidation of (1-Propyl-4-piperidinyl)acetic acid Hydrochloride
This guide outlines the comprehensive structure elucidation protocol for (1-Propyl-4-piperidinyl)acetic acid hydrochloride , a functionalized piperidine derivative often utilized as a pharmacophore in drug discovery (e.g., GPCR ligands, antihistamines).[1][2][3]
The guide adopts a "Senior Application Scientist" persona, focusing on the causality of analytical choices and the validation of data.
[1][2][3]
Molecular Weight: 221.72 g/mol (Salt); 185.26 g/mol (Free Base)[1][3]Executive Summary & Analytical Strategy
The structural confirmation of piperidine salts presents unique challenges due to the conformational flexibility of the ring and the significant chemical shift perturbations caused by protonation at the nitrogen center.[1][2][3]
To definitively assign the structure of (1-Propyl-4-piperidinyl)acetic acid hydrochloride , we employ a multi-modal analytical strategy. This approach is designed to answer three critical questions:
-
Connectivity: Is the propyl group attached to the nitrogen? Is the acetic acid moiety at position 4?
-
Stoichiometry: Is the salt formation complete (1:1 HCl)?
-
Purity: Are synthetic byproducts (e.g., unreacted piperidine-4-acetic acid or propyl halides) absent?
The Elucidation Workflow
The following decision tree illustrates the logical flow of the characterization process.
Figure 1: Analytical workflow for definitive structure elucidation.
Mass Spectrometry (MS) Analysis[1][3]
Objective: Confirm the molecular weight of the free base cation and analyze fragmentation to verify the substituent positions.
Experimental Protocol
-
Instrument: Agilent 6500 Q-TOF LC/MS.
-
Ionization: Electrospray Ionization (ESI) in Positive Mode.[1][2][3]
-
Solvent: Methanol/Water (50:[1][3]50) + 0.1% Formic Acid.[1][2][3]
Results & Interpretation
The hydrochloride salt dissociates in the MS source.[1][2][3] We observe the protonated free base
| Ion Species | Observed m/z | Theoretical m/z | Deviation (ppm) | Interpretation |
| 186.1490 | 186.1489 | 0.5 | Protonated Parent | |
| 168.1385 | 168.1383 | 1.2 | Loss of Water (COOH) | |
| 143.0941 | 143.0946 | -3.5 | Loss of Propyl group |
Mechanistic Insight: The detection of the fragment at m/z 143 is critical. It corresponds to the loss of the propyl group (43 Da) from the nitrogen, leaving the piperidine-4-acetic acid core.[1][2][3] If the propyl group were attached to the carbon chain (an unlikely synthetic error), this clean fragmentation would not occur.[1][2][3]
NMR Spectroscopy: The Gold Standard
Objective: Map the carbon skeleton and prove the regiochemistry of the substituents.
Solvent Selection:
-
DMSO-
: Preferred for observing exchangeable protons (COOH, ).[1][2][3] - : Useful if resolution in the aliphatic region is poor in DMSO, but exchangeable protons will be lost.[1][2][3]
-
Decision: We utilize DMSO-
to visualize the ammonium proton, confirming the salt form.[1][2][3]
H NMR Assignment (400 MHz, DMSO- )
The piperidine ring exists in a chair conformation.[1][2][3] In the HCl salt, the nitrogen inversion is locked, often broadening signals.[1][2][3]
| Position | Multiplicity | Integral | Assignment Logic | |
| COOH | 12.30 | bs | 1H | Carboxylic acid proton.[1][2][3] |
| 10.15 | bs | 1H | Tertiary ammonium salt proton (confirms HCl salt).[1][2][3] | |
| H-2, H-6 | 3.35 - 3.45 | m | 2H (eq) | Deshielded by adjacent |
| H-2', H-6' | 2.80 - 2.95 | m | 2H (ax) | Axial protons adjacent to |
| Propyl | 2.90 - 3.00 | m | 2H | Adjacent to |
| Acetic CH2 | 2.22 | d ( | 2H | Alpha to Carbonyl.[1][2][3] Doublet indicates coupling to H-4.[1][2][3] |
| H-4 | 1.85 - 1.95 | m | 1H | Methine proton.[1][2][3] Pivot point for the acetic acid group.[1][2][3][4] |
| H-3, H-5 | 1.70 - 1.85 | m | 2H (eq) | Ring methylene protons.[1][2][3] |
| Propyl | 1.60 - 1.75 | m | 2H | Propyl middle methylene.[1][2][3] |
| H-3', H-5' | 1.35 - 1.50 | m | 2H (ax) | Ring methylene protons.[1][2][3] |
| Propyl | 0.91 | t ( | 3H | Terminal methyl group.[1][2][3] |
Connectivity Validation (2D NMR)
To ensure the acetic acid is at position 4 and not position 2 or 3, we rely on COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Coherence) .[1][2][3]
-
COSY Correlation: The Acetic
(2.22 ppm) shows a strong cross-peak only with the H-4 methine (1.90 ppm).[1][3] It does not couple to the downfield H-2/H-6 signals.[1][2][3] This confirms the 4-position substitution.[1][2][3] -
HMBC Correlation: The Propyl
- (2.95 ppm) shows long-range coupling to the Ring C-2/C-6 carbons.[1][2][3] This confirms the propyl group is attached to the nitrogen.[1][2][3]
Infrared Spectroscopy (FT-IR)[1][2][3][5]
Objective: Validate the salt form and the carboxylic acid state.
Method: ATR (Attenuated Total Reflectance) on solid neat sample.[1][2][3]
-
Region 3000-2800 cm
: Broad, multiple bands.[1][2][3] Characteristic of stretching in tertiary amine salts (the "ammonium band").[1][2][3] -
Region 1715-1730 cm
: Strong, sharp band.[1][2][3] stretch of the carboxylic acid (un-ionized).[1][2][3] -
Region 1180-1200 cm
: C-O stretch.
Purity & Stoichiometry (The "Self-Validating" Step)
A common error in synthesizing these compounds is partial salt formation or trapped solvents.[1][2][3]
Chloride Content (Titration/IC)
-
Theoretical Cl%:
[1][2] -
Method: Potentiometric titration with
.[1][2][3] -
Acceptance Criteria:
.[1][2][3][5]
Elemental Analysis (CHN)
| Element | Theoretical % | Tolerance |
| Carbon | 54.17% | |
| Hydrogen | 9.09% | |
| Nitrogen | 6.32% |
Synthesis Pathway & Impurity Profile[2][3][6][7][8]
Understanding the synthesis aids in identifying potential impurities in the spectra.[1][2][3]
Figure 2: Common synthetic route.[1][2][3] Key impurities include unreacted 4-piperidineacetic acid (check NMR for missing propyl signals) or dipropylated quaternary ammonium salts (check MS for M+ at higher mass).[1][2][3]
References
-
National Center for Biotechnology Information. (2023).[1][2][3] PubChem Compound Summary for CID 1609401-04-8. Retrieved from [Link][1][3]
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1][2][3] Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1][2][3][6] (Authoritative text on NMR interpretation of amine salts).
-
Reich, H. J. (2023).[1][2][3] Hans Reich's Collection of NMR Data. University of Wisconsin-Madison.[1][2][3] (Reference for chemical shift prediction of piperidine rings).
Sources
- 1. 2-(1-Methylpiperidin-4-yl)acetic acid hydrochloride | C8H16ClNO2 | CID 12428149 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]
- 3. 4-Piperidineacetic acid hydrochloride | C7H14ClNO2 | CID 15565775 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Buy (1-Propyl-piperidin-4-yl)-acetic acid | 915921-94-7 [smolecule.com]
- 5. Ethyl 4-piperidinecarboxylate(1126-09-6) 1H NMR [m.chemicalbook.com]
- 6. spectrabase.com [spectrabase.com]
